![molecular formula C13H15BClNO4 B1398764 (1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid CAS No. 1000068-24-5](/img/structure/B1398764.png)
(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid
Overview
Description
“(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” is a type of boronic acid that has a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amino groups .
Synthesis Analysis
The synthesis of compounds similar to “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” often involves the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” can be represented by the empirical formula C13H16BNO4 .Chemical Reactions Analysis
Boronic acids, such as “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo protodeboronation, a process that has been developed for 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid”:
Suzuki-Miyaura Cross-Coupling Reactions
This compound is involved in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .
Copper-Catalyzed Trifluoromethylation
It serves as a reactant in copper-catalyzed trifluoromethylation, a process important for introducing trifluoromethyl groups into organic molecules .
Palladium-Catalyzed Benzylation
The compound is used in palladium-catalyzed benzylation reactions, which are useful for adding benzyl groups to substrates .
Homocoupling Reactions
It is utilized in homocoupling reactions where two identical molecules are joined to form a single product .
Synthesis of Hydroxyquinones
It aids in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
Enzyme Inhibition
Some boronic acid derivatives, including this compound, may act as enzyme inhibitors due to their ability to form reversible covalent complexes with enzyme active sites .
Sensing Applications
Boronic acid derivatives can be used as sensors due to their ability to bind saccharides and other diols, which could be applied in glucose sensing and other diagnostic applications .
Drug Delivery Systems
They have potential use in drug delivery systems, leveraging their reversible binding to biomolecules for targeted therapeutic delivery .
Safety and Hazards
While the specific safety and hazards of “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” are not explicitly mentioned in the search results, similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed . They may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
The future directions for “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” and similar compounds could involve expanding the applicability of AAILs . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to act as lewis acids, forming complexes with lewis bases like hydroxide anions, and electron-donating groups, like nitrogen or oxygen .
Mode of Action
(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid, as a boronic acid derivative, can behave as an electrophile . This means it has a tendency to attract electrons to form a chemical bond. This property allows it to interact with its targets, leading to changes in the biochemical environment.
Biochemical Pathways
It is used in the synthesis of hydroxyquinones via suzuki-miyaura coupling of phenylidonium ylides of hydroxyquinones . This suggests that it may play a role in the biochemical pathways related to these compounds.
Result of Action
Its use in the synthesis of hydroxyquinones suggests that it may have a role in the production of these compounds, which have various biological activities.
properties
IUPAC Name |
[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10(14(18)19)7-8-5-4-6-9(15)11(8)16/h4-7,18-19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWDAFDCKRNQKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726450 | |
Record name | [1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid | |
CAS RN |
1000068-24-5 | |
Record name | [1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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